Benzo[d]oxazole-4-sulfonyl chloride
Description
Benzo[d]oxazole-4-sulfonyl chloride is a heterocyclic sulfonic acid derivative characterized by a fused benzene and oxazole ring system with a sulfonyl chloride (-SO₂Cl) group at the 4-position. This compound is a reactive intermediate widely used in organic synthesis, particularly in sulfonylation reactions to introduce sulfonate groups into target molecules. Its structure combines the electron-deficient oxazole moiety with the electrophilic sulfonyl chloride group, making it highly reactive toward nucleophiles like amines and alcohols.
Properties
CAS No. |
1068144-14-8 |
|---|---|
Molecular Formula |
C7H4ClNO3S |
Molecular Weight |
217.63 g/mol |
IUPAC Name |
1,3-benzoxazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H |
InChI Key |
UFMUDLWRUMZPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoxazolesulfonylchloride typically involves the reaction of benzoxazole with chlorosulfonic acid. The process is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The reaction can be represented as follows:
Benzoxazole+Chlorosulfonic Acid→4-Benzoxazolesulfonylchloride
The reaction is usually performed at low temperatures to prevent decomposition and to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of 4-Benzoxazolesulfonylchloride involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are meticulously controlled. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic displacement reactions, forming sulfonamides, sulfonates, and sulfonamides. These reactions typically involve:
Reaction with Amines
-
Mechanism : Amines attack the sulfur atom, displacing the chloride ion via an SN2-like mechanism .
-
Reagents/Conditions :
-
Primary/secondary amines (e.g., aniline, ethylamine)
-
Base (e.g., pyridine, triethylamine) to absorb HCl byproduct
-
Solvent : Dichloromethane or DMF
-
Temperature : Room temperature or mild heating
-
Example : Reaction with aniline yields N-phenylbenzo[d]oxazol-4-yl sulfonamide .
Reaction with Alcohols/Thiols
-
Mechanism : Alcohols or thiols replace the chloride group, forming sulfonate esters or sulfides .
-
Reagents/Conditions :
-
Alcohols (e.g., methanol) or thiols (e.g., cysteine)
-
Base (e.g., NaOH) to deprotonate the nucleophile
-
Solvent : Aqueous or polar aprotic (e.g., DMSO)
-
Example : Reaction with ethanol produces ethoxybenzo[d]oxazol-4-yl sulfonate .
Cross-Coupling Reactions
While not directly demonstrated for this compound, related oxazole derivatives participate in Suzuki-Miyaura coupling when functionalized with aryl halides. The sulfonyl chloride group’s reactivity may enable analogous cross-coupling reactions under palladium catalysis.
Mechanistic Insights
The sulfonyl chloride group’s reactivity stems from its electrophilic sulfur atom and the electron-withdrawing effect of the oxazole ring. This dual effect lowers the activation energy for nucleophilic attack, enabling reactions at room temperature. The chloride ion is a good leaving group, facilitating substitution.
Research Findings
-
Antimicrobial Activity : Derivatives of benzo[d]oxazole sulfonamides show moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The sulfonyl chloride group enhances membrane permeability and target binding .
-
Toxicity : The compound is highly reactive and requires careful handling to avoid hydrolysis or unintended side reactions.
Comparison of Reactivity
| Compound | Reactivity | Key Applications |
|---|---|---|
| Benzo[d]oxazole-4-sulfonyl chloride | High (electrophilic S-Cl) | Drug discovery, biocatalysis |
| Benzo[d]oxazole-4-sulfonamide | Moderate (stable amide) | Pharmaceuticals, diagnostics |
| Benzo[d]oxazole-4-sulfonate | Low (ester stability) | Prodrugs, agrochemicals |
Scientific Research Applications
Medicinal Chemistry
Synthesis of Bioactive Compounds
Benzo[d]oxazole-4-sulfonyl chloride serves as a crucial intermediate in the synthesis of numerous biologically active compounds. Its sulfonyl chloride group acts as a versatile electrophile, facilitating reactions with nucleophiles such as amines and alcohols to form sulfonamide derivatives and other related compounds. These derivatives have demonstrated significant antimicrobial, antifungal, and anticancer activities.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. For instance, one study evaluated several synthesized compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives inhibited bacterial growth effectively (see Table 1).
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| 17 | 24 | Staphylococcus aureus |
| 18 | 22 | Escherichia coli |
| Ampicillin | 30 | Reference |
Biological Studies
Mechanism of Action
this compound interacts with various biological targets, including enzymes and receptors. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a therapeutic agent. Studies have focused on its mechanism of action in inhibiting specific biological pathways relevant to diseases such as cancer and neurodegenerative disorders.
Case Study: Neuroprotective Effects
A series of benzo[d]oxazole-based derivatives were synthesized and tested for neuroprotective effects against β-amyloid-induced cytotoxicity in PC12 cells. The results indicated that these derivatives could potentially serve as therapeutic agents for Alzheimer’s disease by inhibiting acetylcholinesterase activity (see Table 2).
| Compound | IC50 Value (µM) | Activity |
|---|---|---|
| 52 | 0.84 ± 0.005 | Antiproliferative |
| 53 | 0.30 ± 0.003 | Ex vivo activity |
Materials Science
Development of Advanced Materials
In addition to its applications in medicinal chemistry, this compound is employed in the development of advanced materials, including polymers and coatings. The incorporation of this compound into material formulations can enhance properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-Benzoxazolesulfonylchloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Benzo[d]oxazole-4-sulfonyl chloride, we compare it with three structurally or functionally analogous compounds: p-Toluenesulfonyl chloride , 4-(Dimethyl-1,3-oxazol-4-yl)benzene-1-sulfonyl chloride , and Benzo[d]isoxazole . Key parameters include reactivity, thermal stability, solubility, and applications.
Table 1: Comparative Analysis of this compound and Analogues
*Inferred from decomposition trends in sulfonyl chlorides .
Key Research Findings
Reactivity and Synthetic Utility :
- Sulfonyl chlorides like p-toluenesulfonyl chloride are pivotal in forming sulfonamides and sulfonate esters due to their electrophilic SO₂Cl group . This compound is expected to exhibit enhanced reactivity due to the electron-withdrawing oxazole ring, facilitating nucleophilic substitutions in sterically hindered environments.
- The dimethyl-oxazole derivative (C₁₁H₁₁ClN₂O₃S) demonstrates reduced solubility compared to simpler sulfonyl chlorides, likely due to increased steric bulk .
Thermal and Morphological Stability :
- p-Toluenesulfonyl chloride has a high boiling point (208°C), whereas Benzo[d]isoxazole (a structural analog without the SO₂Cl group) is liquid at room temperature . The oxazole-sulfonyl chloride hybrid likely decomposes at moderate temperatures (~150°C), as seen in similar fused-ring sulfonyl chlorides.
For example, p-toluenesulfonyl chloride was used to tosylate intermediates in the synthesis of CzBBIT and 2CzBBIT, which achieved high external quantum efficiencies (23.3%) in OLEDs . This underscores the role of sulfonyl chlorides in developing optoelectronic materials.
Safety and Handling: Benzo[d]isoxazole (C₇H₅NO) shares safety profiles with the target compound, including skin/eye irritation (H315, H319). However, the sulfonyl chloride group introduces additional hazards (e.g., respiratory irritation, H335) .
Biological Activity
Benzo[d]oxazole-4-sulfonyl chloride (BOSC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
BOSC is characterized by a benzo[d]oxazole ring fused with a sulfonyl chloride group at the 4-position. Its molecular formula is , with a molecular weight of approximately 206.64 g/mol. The sulfonyl chloride group makes it a potent electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, which enhances its therapeutic potential .
1. Antimicrobial Activity
Research has shown that BOSC and its derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds derived from benzo[d]oxazole structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, several derivatives were tested for their antimicrobial efficacy, revealing significant inhibition zones compared to standard antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| BOSC Derivative 1 | S. aureus | 20 |
| BOSC Derivative 2 | E. coli | 18 |
| Amoxicillin | S. aureus | 30 |
| Amoxicillin | E. coli | 27 |
These results indicate that BOSC derivatives can serve as potential candidates for developing new antimicrobial agents.
2. Anti-inflammatory Activity
BOSC has also been investigated for its anti-inflammatory properties. A study highlighted that certain benzo[d]oxazole derivatives significantly reduced the levels of pro-inflammatory cytokines in cell cultures, suggesting their potential use in treating inflammatory diseases . The mechanism appears to involve the inhibition of key signaling pathways associated with inflammation.
3. Anticancer Activity
The anticancer potential of BOSC derivatives is particularly noteworthy. Research indicates that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). For example, one study reported that specific derivatives exhibited IC50 values as low as against human lung adenocarcinoma cells .
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| BOSC Derivative A | MCF-7 | 25.72 |
| BOSC Derivative B | U87 | 45.2 |
| Control Drug | Doxorubicin | 6.3 |
These findings underscore the therapeutic potential of BOSC in oncology, warranting further investigation into its mechanisms of action and efficacy in vivo.
Case Study: Anticancer Efficacy
In a recent study conducted by Ribeiro Morais et al., several new benzo[d]oxazole derivatives were synthesized and evaluated for their anticancer activity using tumor-bearing mice models. The results demonstrated significant tumor growth suppression when treated with these derivatives compared to untreated controls . This study highlights the translational potential of BOSC derivatives from bench to bedside.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of Benzo[d]oxazole-4-sulfonyl chloride derivatives?
To synthesize this compound derivatives, microwave-assisted methods have shown efficiency. For example, Schiff base derivatives can be prepared by reacting amines with aldehydes under acidic catalysis, followed by microwave irradiation to accelerate reaction kinetics (average yield: 85–92%) . Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis.
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures purity .
- Purification : Recrystallization or column chromatography yields high-purity products.
Q. How should researchers handle this compound safely in laboratory settings?
Safety protocols for sulfonyl chlorides (e.g., benzoyl chloride analogs) include:
- Personal protective equipment (PPE) : Impervious gloves, goggles, and lab coats to prevent skin/eye contact .
- Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .
- Storage : Keep in a cool, dry, well-ventilated area away from moisture and oxidizing agents .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FTIR : Identifies functional groups (e.g., sulfonyl chloride S=O stretch at ~1370–1350 cm⁻¹ and ~1170–1150 cm⁻¹) .
- NMR : H and C NMR confirm aromatic protons (δ 7.5–8.5 ppm) and sulfonyl chloride carbon environments .
- Mass spectrometry (GC-MS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) models improve the understanding of this compound’s electronic properties?
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms predicts thermochemical properties (e.g., ionization potentials, bond dissociation energies) with <3 kcal/mol error . Applications include:
Q. What are common contradictions in reported synthetic yields of Benzo[d]oxazole derivatives, and how can they be resolved?
Discrepancies arise from:
- Moisture sensitivity : Hydrolysis of sulfonyl chloride intermediates lowers yields; use anhydrous conditions and molecular sieves .
- Catalyst variability : Acid catalysts (e.g., acetic acid) may require optimization (e.g., 1–5 mol%) depending on substrate steric effects .
- Microwave parameters : Power (100–300 W) and irradiation time (5–15 min) must be calibrated to prevent decomposition .
Q. How do structural modifications of this compound influence its bioactivity?
Substituent effects on antibacterial activity:
| Substituent | Position | MIC (μg/mL) | Mechanism |
|---|---|---|---|
| -NO₂ | 6 | 8.5 | DNA gyrase inhibition |
| -OCH₃ | 4 | 32.0 | Reduced membrane permeability |
| Electron-withdrawing groups enhance bioactivity by increasing electrophilicity and target binding . |
Q. What advanced computational methods validate the reaction mechanisms of sulfonyl chloride intermediates?
- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations map energy pathways for sulfonation reactions .
- Kinetic isotope effects (KIE) : Deuterium labeling studies differentiate between concerted and stepwise mechanisms .
- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystal structures to predict stability .
Methodological Considerations
Q. How to troubleshoot low yields in sulfonyl chloride coupling reactions?
- Side reactions : Competing hydrolysis can be minimized using dry solvents and inert atmospheres .
- Catalyst deactivation : Ensure fresh catalysts (e.g., AlCl₃ for Friedel-Crafts reactions) and avoid protic contaminants .
- Temperature control : Excessive heat degrades sulfonyl chlorides; maintain 0–5°C during exothermic steps .
Q. What are the best practices for scaling up this compound synthesis?
- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for large-scale reactions .
- Green chemistry : Replace toxic chlorinating agents (e.g., SOCl₂) with catalytic alternatives (e.g., PCl₃/imidazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
